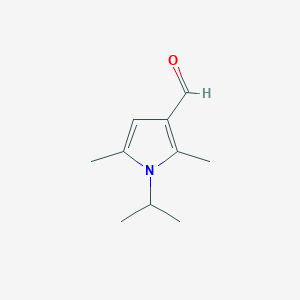

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

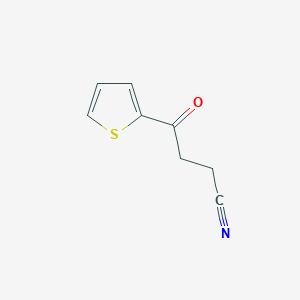

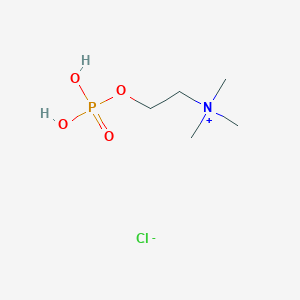

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with isopropyl and methyl groups .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±35.0 °C at 760 mmHg, and a flash point of 111.6±25.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its refractivity is 50.1±0.5 cm3, and its polarizability is 19.9±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research in the field has demonstrated the synthesis of various fused β-carbolines, including pyrrolo[3,2-c]-β-carbolines, through the condensation of related pyrrole carbaldehydes with other reagents. This synthesis route highlights the potential for creating complex organic structures with significant pharmacological and material science applications (Condie & Bergman, 2004).

Enantiomer Separation and Studies

Sterically hindered N-aryl pyrroles, similar in structure to the subject compound, have been synthesized, and their enantiomers separated. This research provides insights into the molecular properties that influence racemization barriers, which are critical for developing chiral drugs and materials (Vorkapić-Furač et al., 1989).

Understanding Molecular Interactions

Studies have focused on the intramolecular hydrogen bonding effects in pyrrole-2-carbaldehyde oximes, which are relevant for understanding the behavior of similar pyrrole derivatives in various chemical environments. Such insights are crucial for designing compounds with desired physical and chemical properties (Afonin et al., 2009).

Catalysis and Polymerization

Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized, characterizing their utility in catalyzing the ring-opening polymerization of ε-caprolactone. This application underscores the role of pyrrole derivatives in developing new catalytic systems for polymer science (Qiao, Ma, & Wang, 2011).

Heterocyclic Compound Synthesis

The reactivity of pyrrolecarbaldehydes has been explored for synthesizing heterocyclic compounds, such as pyrrolo[2,1-b]thiazoles, with potential pharmacological applications. This area of research demonstrates the versatility of pyrrole derivatives in contributing to the diversity of organic compounds (Mackie et al., 1973).

Propiedades

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)11-8(3)5-10(6-12)9(11)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLWGQOETWJJKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368762 |

Source

|

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

18870-77-4 |

Source

|

| Record name | 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)